3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
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Overview
Description
“3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine” is a chemical compound with the CAS Number: 62035-48-7. It has a linear formula of C8H17NO2 . The IUPAC name for this compound is 3-(tetrahydro-2-furanylmethoxy)-1-propanamine . The compound has a molecular weight of 159.23 .
Molecular Structure Analysis
The InChI code for “3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine” is 1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine” has a molecular weight of 159.23 .Scientific Research Applications
Cardioselective Beta-blockers
The research conducted by Large and Smith (1982) demonstrated the synthesis of a series of compounds, including 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine derivatives. These compounds showed potent effects comparable to propranolol, a well-known beta-blocker, and some exhibited cardioselective properties when evaluated in anesthetized cats. The detailed structure-activity relationships of these compounds could provide insights into their potential applications in cardiovascular therapies (Large & Smith, 1982).
Antiulcer Activity
Yamato et al. (1988) explored the antiulcer activity of a series of analogues of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The study found that specific analogues exhibited significant inhibitory activity against aspirin-induced ulcers in rats. This research highlights the potential therapeutic applications of these compounds in treating gastrointestinal ulcers (Yamato et al., 1988).
Antidepressant and Anxiolytic Properties
Canale et al. (2016) designed and synthesized a series of arylsulfonamide derivatives of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The study identified specific derivatives as potent 5-HT7R antagonists with notable antidepressant and anxiolytic properties in mice. This suggests the potential of these compounds in developing therapeutic agents for CNS disorders (Canale et al., 2016).
Advanced Oxidation Processes (AOPs) in Degradation
Bhat and Gogate (2021) reviewed the use of advanced oxidation processes for the degradation of nitrogen-containing compounds, including amines. Their review provides a comprehensive overview of the degradation efficiencies, reaction mechanisms, and the role of process parameters. This research might be relevant for understanding the environmental impact and degradation pathways of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine and its derivatives (Bhat & Gogate, 2021).
Safety and Hazards
properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAVIDSLPGDOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585331 |
Source
|
Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine | |
CAS RN |
62035-48-7 |
Source
|
Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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